1,2-Diazabicyclo[2.2.2]octane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diazabicyclo[2.2.2]octane can be synthesized through various methods. One common route involves the reaction of ethylenediamine with formaldehyde under basic conditions, followed by cyclization . Another method includes the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation and cyclization .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of ethylenediamine with formaldehyde in the presence of a base, followed by purification through distillation or recrystallization . This method is favored due to its cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions
1,2-Diazabicyclo[2.2.2]octane undergoes various types of reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, forming products such as alkylated amines.
Cycloaddition: It participates in cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction: It can be oxidized to form N-oxides and reduced to form secondary amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aldehydes, and ketones . Typical reaction conditions involve the use of solvents such as ethanol or acetonitrile, with reactions often conducted at room temperature or under reflux .
Major Products
Major products formed from reactions with this compound include alkylated amines, heterocyclic compounds, and N-oxides .
Scientific Research Applications
1,2-Diazabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Mechanism of Action
1,2-Diazabicyclo[2.2.2]octane functions primarily as a nucleophilic catalyst. Its mechanism of action involves the donation of a lone pair of electrons from the nitrogen atoms to electrophilic centers in substrates, facilitating various chemical transformations . The compound’s bicyclic structure and high nucleophilicity make it an effective catalyst in a wide range of reactions .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different nitrogen arrangement.
Uniqueness
1,2-Diazabicyclo[2.2.2]octane is unique due to its high nucleophilicity and ability to act as a strong Lewis base. Its bicyclic structure provides steric hindrance, making it highly selective in catalytic applications . Additionally, its ability to form stable complexes with various substrates enhances its versatility in organic synthesis .
Properties
IUPAC Name |
1,2-diazabicyclo[2.2.2]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-8-4-2-6(1)5-7-8/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCUKHQDEZNNOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186554 | |
Record name | 1,2-Diazabicyclo(2.2.2)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329-94-2 | |
Record name | 1,2-Diazabicyclo(2.2.2)octane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Diazabicyclo(2.2.2)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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